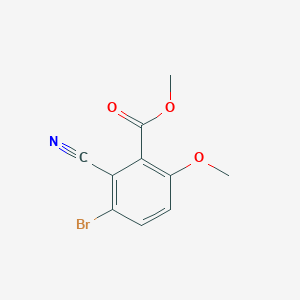
3-(3-Fluoro-2-methylphenoxy)azetidine
Übersicht
Beschreibung
“3-(3-Fluoro-2-methylphenoxy)azetidine” is a chemical compound that is part of a class of compounds known as azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . Recent advances in the synthesis of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry and Drug Design
3-(3-Fluoro-2-methylphenoxy)azetidine and its derivatives are explored extensively in medicinal chemistry. For instance, the compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a derivative, acts as a potent and selective ligand for nicotinic acetylcholine receptors. It shows promise for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors, which could be crucial for understanding various neurological disorders (Doll et al., 1999).
2. Antibacterial Agents
7-Azetidinylquinolones, which include the azetidine moiety, have been synthesized as potential antibacterial agents. These compounds have shown efficacy in vitro and in vivo, with their stereochemistry being critical for increasing antibacterial activity (Frigola et al., 1995).
3. Antiviral Research
Azetidine derivatives have been evaluated for their anti-retrovirus activity. For example, certain 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues, which are structurally related to azetidines, have shown significant inhibitory effects against human immunodeficiency virus (HIV) (Balzarini et al., 1988).
4. Synthesis and Characterization
Research in this area includes the synthesis of novel Schiff bases and azetidines derived from phenyl urea derivatives and their subsequent evaluation for in-vitro antioxidant activity. Such studies contribute to the development of new therapeutic molecules (Nagavolu et al., 2017).
5. Imaging and Diagnostics
Compounds such as 3',3'-Diarylazetidines, synthesized via calcium(II)-catalyzed Friedel-Crafts reaction, can be further modified to create drug-like compounds. These compounds might be applicable in imaging and diagnostic procedures, given their unique structural features (Denis et al., 2018).
6. Fluorophore Development
The incorporation of azetidine rings into fluorophores has led to the development of the Janelia Fluor series of dyes, which are used in fluorescence microscopy. This method allows for the rational tuning of the spectral and chemical properties of rhodamine dyes (Grimm et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-fluoro-2-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQXVWHGGLIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-2-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid](/img/structure/B1415921.png)



![2-[2-(2-Chloro-6,7-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1415930.png)
![6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile](/img/structure/B1415932.png)







